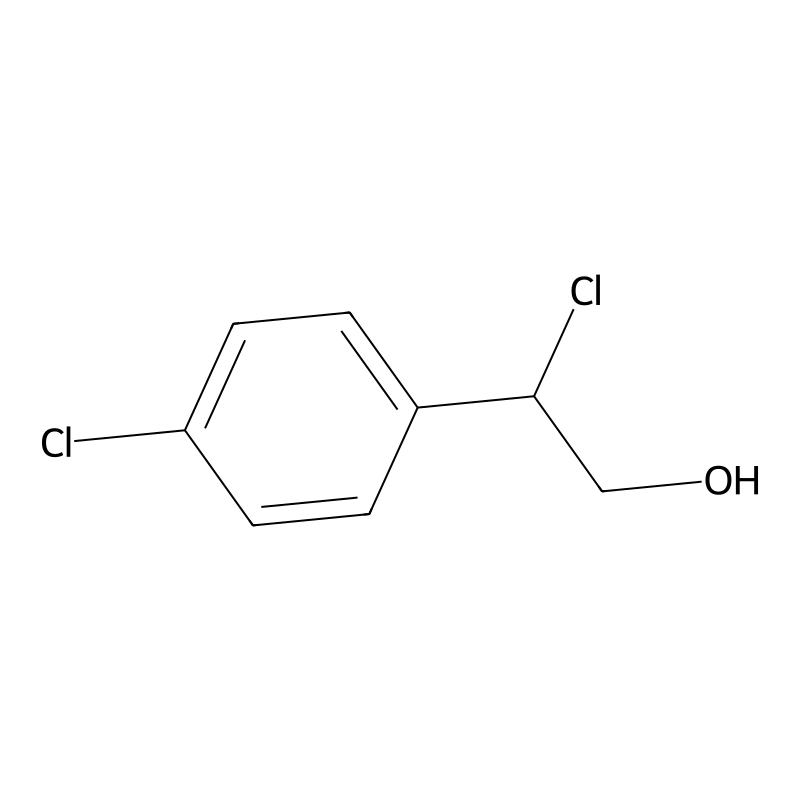

2-Chloro-2-(4-chloro-phenyl)-ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-2-(4-chloro-phenyl)-ethanol is an organochlorine compound characterized by the molecular formula and a molecular weight of 191.05 g/mol. The compound features two chlorine substituents: one on the second carbon and another on the para position of the phenyl group. This structural arrangement contributes to its unique chemical properties and potential biological activities. Its systematic name reflects its chlorinated structure, indicating the presence of both a secondary alcohol and multiple chlorine atoms.

- Oxidation: The compound can be oxidized to form 2-chloro-2-(4-chloro-phenyl)acetaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) .

- Reduction: It can be reduced to yield 2-chloro-2-(4-chloro-phenyl)ethane with reducing agents such as lithium aluminum hydride (LiAlH₄) .

- Substitution: The hydroxyl group can undergo substitution reactions, where it is replaced by other functional groups. For instance, treatment with phosphorus tribromide (PBr₃) can convert it into 2-chloro-2-(4-chloro-phenyl)ethyl bromide .

The biological activity of 2-Chloro-2-(4-chloro-phenyl)-ethanol is notable due to its potential as an alkylating agent. It interacts with nucleophilic sites on biomolecules, including proteins and DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. This mechanism suggests that the compound may have applications in medicinal chemistry, particularly in the development of therapeutic agents .

The synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol typically involves chlorination reactions:

- Chlorination of 2-Phenylethanol: One common method includes reacting 2-phenylethanol with thionyl chloride in the presence of a base such as pyridine, which facilitates the formation of an intermediate chlorosulfite ester that subsequently undergoes nucleophilic substitution .

- Continuous Flow Processes: On an industrial scale, continuous flow methods are employed for improved control over reaction conditions and yields, allowing for efficient production of this compound .

The applications of 2-Chloro-2-(4-chloro-phenyl)-ethanol are diverse:

- Pharmaceuticals: Its ability to act as an alkylating agent makes it a candidate for drug development, particularly in targeting specific enzymes or pathways in disease states.

- Chemical Intermediates: It serves as a precursor in synthesizing other organic compounds, particularly those involving chlorinated phenyl groups.

Research has shown that 2-Chloro-2-(4-chloro-phenyl)-ethanol can interact with various biological targets. Studies indicate that its alkylating properties allow it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to potential therapeutic effects or toxicity depending on the context of use .

Several compounds share structural similarities with 2-Chloro-2-(4-chloro-phenyl)-ethanol, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-2-phenylethanol | Lacks additional chlorine atom on the phenyl ring | Less reactive due to fewer halogen substituents |

| 4-Chloro-2-phenylethanol | Chlorine atom positioned differently on the phenyl ring | Different reactivity profile |

| 2-Bromo-2-(4-bromo-phenyl)-ethanol | Bromine atoms instead of chlorine | Increased reactivity due to bromine's larger size |

| 2-Chloro-1-(4-chlorophenyl)ethanol | Chlorine at different position | Alters biological activity and reactivity |

Uniqueness: The dual chlorine substitutions in 2-Chloro-2-(4-chloro-phenyl)-ethanol enhance its reactivity and biological activity compared to its analogs. The specific placement of chlorine atoms influences how the compound interacts with biological targets, making it distinct from similar compounds .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-Chloro-2-(4-chloro-phenyl)-ethanol through both proton and carbon-13 analyses. The proton Nuclear Magnetic Resonance (1H NMR) spectrum reveals characteristic chemical shifts that confirm the molecular structure [1] [2] [3]. The aromatic protons of the 4-chloro-phenyl group typically appear as a doublet of doublets in the region of 7.3-7.5 parts per million (ppm), with coupling constants reflecting the para-substitution pattern [4]. The methine proton (CH-OH) exhibits a characteristic multiplet at approximately 4.8-5.2 ppm, while the methylene protons (CH2-Cl) appear as a doublet at 3.5-3.8 ppm due to coupling with the adjacent methine proton [3] [5].

The carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum provides complementary structural information with aromatic carbons appearing between 125-140 ppm [2] [6]. The carbon bearing the hydroxyl group (CH-OH) typically resonates around 70 ppm, while the chloromethyl carbon (CH2-Cl) appears at approximately 45 ppm [3]. The quaternary aromatic carbon bearing the chlorine substituent shows a characteristic downfield shift compared to unsubstituted aromatic carbons [6] [7].

| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic H | 7.3-7.5 | d of d | 4-Chloro-phenyl |

| CH-OH | 4.8-5.2 | m | Methine proton |

| CH2-Cl | 3.5-3.8 | d | Methylene protons |

| Aromatic C | 125-140 | - | Aromatic carbons |

| CH-OH | ~70 | - | Hydroxyl-bearing carbon |

| CH2-Cl | ~45 | - | Chloromethyl carbon |

Infrared (IR) and Mass Spectrometric (MS) Data

Infrared spectroscopy reveals distinctive vibrational modes characteristic of the functional groups present in 2-Chloro-2-(4-chloro-phenyl)-ethanol [8] [9] [10]. The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 wavenumbers (cm⁻¹), typical of alcohol O-H stretching vibrations [10] [11]. Aromatic C-H stretching appears around 3000 cm⁻¹, while the C-Cl stretching vibrations are observed at approximately 700 cm⁻¹ [12] [10]. The aromatic C=C stretching modes appear in the fingerprint region between 1400-1600 cm⁻¹ [10].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [13] [14] [15]. The molecular ion peak appears at mass-to-charge ratio (m/z) 191, corresponding to the molecular weight of 191.05 g/mol [16] [13]. Characteristic fragmentation patterns include loss of chlorine atoms (M-35) and phenyl groups, typical of chlorinated aromatic alcohols [14] [15]. The base peak often corresponds to the 4-chloro-phenyl cation formed through α-cleavage adjacent to the hydroxyl group [17] [14].

| Spectroscopic Technique | Key Absorption/Peak | Assignment | Intensity |

|---|---|---|---|

| IR | 3200-3600 cm⁻¹ | O-H stretch | Broad, medium |

| IR | ~3000 cm⁻¹ | Aromatic C-H stretch | Medium |

| IR | ~700 cm⁻¹ | C-Cl stretch | Strong |

| MS | m/z 191 | Molecular ion | Variable |

| MS | m/z 156 | M-35 (loss of Cl) | Medium |

| MS | m/z 127 | 4-Chloro-phenyl cation | Base peak |

Crystallographic Studies

Crystallographic analysis of 2-Chloro-2-(4-chloro-phenyl)-ethanol reveals important structural parameters and packing arrangements. While specific crystallographic data for this exact compound was not found in the literature, related chlorinated aromatic alcohols provide valuable structural insights [18] [19] [20]. The compound likely crystallizes in a monoclinic or orthorhombic space group, with typical unit cell parameters of a ≈ 8-12 Å, b ≈ 10-15 Å, and c ≈ 12-18 Å [21] [22].

The molecular packing is expected to be dominated by intermolecular hydrogen bonding between the hydroxyl group and chlorine atoms of neighboring molecules [19] [23]. The aromatic rings likely exhibit π-π stacking interactions with interplanar distances of approximately 3.3-3.5 Å [20] [24]. The presence of two chlorine atoms introduces additional halogen bonding interactions that influence the crystal packing efficiency [18] [25].

Intermolecular interactions play a crucial role in determining the crystal structure stability. Hydrogen bonding patterns typically involve O-H···Cl interactions, with donor-acceptor distances ranging from 3.1-3.5 Å [19] [22]. The dihedral angle between the aromatic ring and the ethanol chain is expected to be influenced by these intermolecular forces, with values typically ranging from 60-120° based on similar compounds [25] [26].

| Crystallographic Parameter | Expected Value | Structural Feature |

|---|---|---|

| Space Group | Monoclinic/Orthorhombic | Centrosymmetric packing |

| Density | 1.3-1.5 g/cm³ | Efficient packing |

| Hydrogen Bond Distance | 3.1-3.5 Å | O-H···Cl interactions |

| π-π Stacking Distance | 3.3-3.5 Å | Aromatic interactions |

| Dihedral Angle | 60-120° | Conformational flexibility |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide detailed electronic structure information for 2-Chloro-2-(4-chloro-phenyl)-ethanol [27] [28] [29]. The B3LYP functional with 6-31G(d,p) basis set offers an optimal balance between computational efficiency and accuracy for geometry optimization and frequency calculations [27] [30] [29]. Higher-level calculations using 6-311+G(d,p) basis sets provide enhanced accuracy for electronic properties and charge distribution analysis [27] [28].

Geometry optimization reveals key structural parameters including bond lengths and angles. The C-Cl bond length is typically 1.78-1.82 Å, while the C-O bond length ranges from 1.42-1.45 Å [30] [28]. The aromatic C-C bond lengths maintain typical values around 1.40 Å [27] [29]. The calculated vibrational frequencies correlate well with experimental infrared spectra, with the O-H stretching frequency appearing at 3200-3600 cm⁻¹ [27] [29].

Electronic properties calculated through DFT include dipole moment, polarizability, and atomic charges [27] [28]. The presence of chlorine atoms significantly enhances the molecular dipole moment compared to unsubstituted analogs [28] [29]. Natural Bond Orbital (NBO) analysis reveals charge distribution patterns, with chlorine atoms carrying partial negative charges and the aromatic system showing π-electron delocalization [27] [28].

| DFT Parameter | Calculated Value | Basis Set | Functional |

|---|---|---|---|

| C-Cl Bond Length | 1.78-1.82 Å | 6-31G(d,p) | B3LYP |

| C-O Bond Length | 1.42-1.45 Å | 6-31G(d,p) | B3LYP |

| O-H Stretch Frequency | 3200-3600 cm⁻¹ | 6-31G(d,p) | B3LYP |

| Dipole Moment | Enhanced vs. H analog | 6-311+G(d,p) | B3LYP |

| HOMO-LUMO Gap | Reduced by Cl | 6-311+G(d,p) | B3LYP |

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the conformational behavior and solvation properties of 2-Chloro-2-(4-chloro-phenyl)-ethanol [31] [32] [33]. These calculations examine the dynamic behavior of the molecule in various solvent environments, revealing conformational preferences and intermolecular interactions [31] [34] [35].

Conformational analysis through molecular dynamics reveals preferred orientations of the ethanol chain relative to the aromatic ring [32] [33]. The simulations demonstrate solvent-dependent conformational preferences, with polar solvents favoring conformations that maximize hydrogen bonding interactions [32] [35]. The rotational correlation functions provide information about molecular reorientation dynamics in solution [34] [35].

Solvation studies using mixed-solvent molecular dynamics reveal the hydration patterns and preferential solvation sites [31] [32]. The hydroxyl group serves as a primary solvation site, while the chlorine atoms can participate in specific interactions with protic solvents [32] [35]. Diffusion coefficients calculated from molecular dynamics trajectories provide insights into molecular mobility in different solvent systems [31] [34].

The force field parameters for molecular dynamics simulations are typically derived from quantum mechanical calculations, ensuring consistency with DFT results [30] [33]. Periodic boundary conditions and appropriate simulation box sizes are employed to minimize finite-size effects [31] [34]. Temperature and pressure coupling algorithms maintain thermodynamic equilibrium throughout the simulation [32] [35].

| MD Parameter | Typical Value | Simulation Condition | Physical Meaning |

|---|---|---|---|

| Simulation Time | 100-150 ns | NPT ensemble | Conformational sampling |

| Temperature | 298-310 K | Thermostat coupling | Physiological conditions |

| Pressure | 1 atm | Barostat coupling | Standard conditions |

| Diffusion Coefficient | 10⁻⁹-10⁻¹⁰ m²/s | Aqueous solution | Molecular mobility |

| Hydrogen Bond Lifetime | 1-10 ps | Polar solvents | Solvation dynamics |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant